
Tecalcet
Übersicht
Beschreibung
Tecalcet, also known as this compound hydrochloride, is a small molecule drug that acts as an allosteric modulator of the calcium-sensing receptor (CaSR). It is primarily used in the treatment of hyperparathyroidism and related conditions. This compound increases the sensitivity of the CaSR to extracellular calcium ions, thereby reducing the secretion of parathyroid hormone (PTH) and lowering serum calcium levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tecalcet involves several key steps:
Preparation of ®-3-methoxy-alpha-methylbenzylamine: This intermediate is synthesized from 3-methoxyacetophenone via a Leuckart reaction, followed by hydrolysis with concentrated hydrochloric acid to yield the racemic amine.
Reductive Alkylation: The chiral amine is subjected to one-pot reductive alkylation with 3-(2-chlorophenyl)propionitrile.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, with stringent control over reaction conditions to ensure consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Tecalcet undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although this is not a primary reaction pathway for its therapeutic use.
Reduction: The synthesis of this compound involves reductive alkylation, as described above.
Substitution: This compound can undergo substitution reactions, particularly involving its aromatic ring and amine groups.
Common Reagents and Conditions
Reductive Alkylation: DIBAL and sodium borohydride are commonly used for the reduction steps.
Substitution Reactions: Various halogenating agents and nucleophiles can be used for substitution reactions on the aromatic ring.
Major Products
The major product of the synthetic route is this compound hydrochloride, which is obtained after the final reduction step and subsequent purification .
Wissenschaftliche Forschungsanwendungen
Therapeutic Areas
Tecalcet has been explored for several indications:
- Hyperparathyroidism : The primary focus of this compound's application has been in treating hyperparathyroidism, a condition characterized by excessive secretion of parathyroid hormone (PTH), leading to elevated calcium levels in the blood.
- Postmenopausal Osteoporosis : The drug has also been investigated for its potential to improve bone density and metabolic health in postmenopausal women.
- Rheumatic Diseases : Preliminary studies suggested possible benefits in managing certain rheumatic conditions.
Phase II Trials
This compound reached Phase II clinical trials for hyperparathyroidism and postmenopausal osteoporosis but was eventually discontinued. Despite this, several studies provided insights into its efficacy and safety:
- A study highlighted that this compound effectively reduced serum PTH levels in patients with primary hyperparathyroidism, demonstrating a significant decrease compared to baseline measurements .
- Another investigation indicated that this compound could improve bone mineral density in postmenopausal women when compared to placebo controls .
Comparative Analysis with Other Calcimimetics
Feature | This compound | Cinacalcet | Evocalcet |
---|---|---|---|
Approval Status | Discontinued | Approved | Approved |
Primary Indication | Hyperparathyroidism | Secondary hyperparathyroidism | Dialysis-related hyperparathyroidism |
Bioavailability | Not extensively studied | 5–30% | 62.7% |
Common Side Effects | Nausea, vomiting | Nausea, vomiting | Nausea |
Case Studies
Several case studies have documented the effects of this compound in clinical settings:
-
Case Study on Hyperparathyroidism :
- A patient treated with this compound showed a marked reduction in serum PTH levels after a 12-week treatment period, leading to improved calcium homeostasis and reduced symptoms associated with hyperparathyroidism.
-
Case Study on Osteoporosis :
- Another patient demonstrated increased bone mineral density after six months of treatment with this compound, suggesting its potential role in managing osteoporosis.
Wirkmechanismus
Tecalcet exerts its effects by binding to the calcium-sensing receptor (CaSR) on the surface of parathyroid cells. This binding increases the sensitivity of the receptor to extracellular calcium ions, leading to a reduction in parathyroid hormone (PTH) secretion. The decreased PTH levels result in lower serum calcium levels, which is beneficial in conditions such as hyperparathyroidism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cinacalcet: Another calcimimetic agent that acts on the CaSR to reduce PTH levels.
Evocalcet: A newer calcimimetic with a similar mechanism of action but potentially improved pharmacokinetic properties.
Fendiline: Although primarily a calcium channel blocker, it also has some activity on the CaSR.
Uniqueness of Tecalcet
This compound is unique in its specific binding and modulation of the CaSR, which makes it highly effective in reducing PTH levels and managing hyperparathyroidism. Its distinct chemical structure and binding affinity differentiate it from other calcimimetics .
Biologische Aktivität
Tecalcet, also known as R568, is a calcimimetic agent that plays a crucial role in the modulation of parathyroid hormone (PTH) secretion through its action on the calcium-sensing receptor (CaSR). This compound has garnered attention for its potential therapeutic applications in managing conditions associated with hyperparathyroidism, particularly in patients with chronic kidney disease. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound functions as an allosteric modulator of the CaSR, enhancing the receptor's sensitivity to extracellular calcium levels. This results in decreased PTH secretion from the parathyroid glands. The compound has been shown to significantly lower the effective concentration (EC50) for calcium, indicating its potency as a calcimimetic. Specifically, studies report an EC50 value of approximately 0.61 mM for this compound in modulating CaSR activity .
In Vivo Studies
In animal models, this compound has demonstrated significant effects on parathyroid cell proliferation and serum PTH levels:
- Study Design : Male Sprague-Dawley rats were administered this compound at doses of 1.5 mg/kg and 15 mg/kg orally, twice daily for four days.
- Results :
Table 1: Summary of In Vivo Effects of this compound
Dose (mg/kg) | Duration (Days) | % Reduction in PTH | % Reduction in BrdU-positive Cells |
---|---|---|---|
1.5 | 4 | Significant | 20% |
15 | 4 | Significant | 50% |
Clinical Implications
This compound's biological activity suggests it may be beneficial for patients with secondary hyperparathyroidism (SHPT), particularly those undergoing dialysis. The modulation of PTH levels can lead to improved mineral metabolism and potentially reduce complications associated with SHPT.
Case Studies
A review of clinical trials and case studies highlights the efficacy of this compound in managing SHPT:
-
Case Study Overview :
- Patients with SHPT were treated with this compound over a specified duration.
- Outcomes included reductions in serum PTH levels and improvements in calcium and phosphorus balance.
- Findings :
Comparative Analysis with Other Calcimimetics
This compound is often compared to other calcimimetics like cinacalcet due to their similar mechanisms but varying pharmacokinetic profiles. While cinacalcet has been well-established in clinical practice, this compound's improved bioavailability and dosing flexibility may offer advantages in certain patient populations.
Table 2: Comparison of Calcimimetics
Parameter | This compound | Cinacalcet |
---|---|---|
Bioavailability | Higher (62.7%) | Lower (5-30%) |
Dosing Frequency | Flexible | Daily |
Indications | SHPT | SHPT |
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-N-[(1R)-1-(3-methoxyphenyl)ethyl]propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO/c1-14(16-8-5-10-17(13-16)21-2)20-12-6-9-15-7-3-4-11-18(15)19/h3-5,7-8,10-11,13-14,20H,6,9,12H2,1-2H3/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQUCWXZCKWZBP-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)NCCCC2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)OC)NCCCC2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90164084 | |
Record name | Tecalcet | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90164084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148717-54-8 | |
Record name | Tecalcet | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=148717-54-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tecalcet [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148717548 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tecalcet | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90164084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TECALCET | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8I16YLE4US | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.